4-Fluorobenzaldehyde oxime

Overview

Description

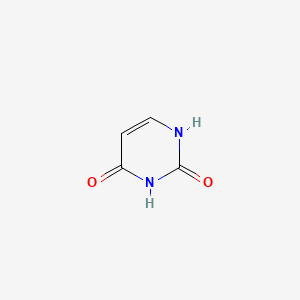

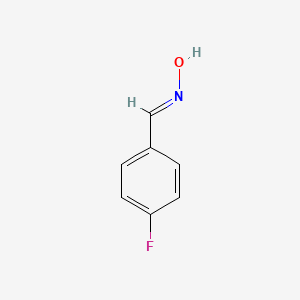

4-Fluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H6FNO and a molecular weight of 139.13 . It is a solid substance and is commonly used for research and development purposes .

Synthesis Analysis

The synthesis of fluorsubstituted benzaldoximes, such as this compound, can be achieved by the reaction of fluorine-substituted benzaldehydes with hydroxylamine sulphate in the presence of sodium acetate in methanol . Other methods include cyclization of imines with phenylacetic acid in the presence of phosphoryl chloride and triethyl amine , and nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H,5H2 . The structure of this compound includes a fluorine atom attached to a benzene ring, which is also attached to an aldehyde group and an oxime group .Chemical Reactions Analysis

The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . The reaction mechanism resembles that of the Beckmann rearrangement where an O-silylated oxime converts into a nitrilium ion .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 139.13 . The compound is stored at a temperature between 2-8°C .Scientific Research Applications

Radiosynthesis and Biodistribution of Cyclic RGD Peptides : 4-Fluorobenzaldehyde was used in the synthesis of fluorine-18 labeled prosthetic groups for peptides in positron emission tomography (PET) imaging, aiding in quantitative receptor imaging (Glaser et al., 2008).

Synthesis of Thiol-Reactive Prosthetic Groups : It was involved in the creation of novel prosthetic groups for the 18F labeling of cysteine-containing peptides and proteins, demonstrating better labeling efficiencies compared to other agents (Wuest et al., 2008).

Automated Synthesis for Clinical Application : The compound was synthesized using a TRACERlab FX(F-N) module for amino-oxy functionalized peptide labeling in clinical applications, highlighting its utility in automated synthesis processes (Speranza et al., 2009).

Synthesis and Antioxidant Activity : 4-Fluorobenzaldehyde was utilized in synthesizing thiazolidin-4-one derivatives, which exhibited promising antioxidant activity, indicating its potential in developing antioxidant compounds (El Nezhawy et al., 2009).

Synthesis of Fluorobenzaldehyde Derivatives : It was synthesized from chlorobenzaldehyde derivatives, showcasing the methods to create different fluorobenzaldehyde derivatives in good yields (Yoshida & Kimura, 1988).

Study of C-H...O Hydrogen Bonding : 4-Fluorobenzaldehyde was studied for its C-H...O hydrogen bonding in liquid state, contributing to the understanding of hydrogen bonding in organic compounds (Ribeiro-Claro et al., 2002).

Safety and Hazards

4-Fluorobenzaldehyde oxime is a combustible liquid and is harmful if swallowed . It causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have shown antimicrobial properties , suggesting that they may interact with bacterial cells as their primary targets.

Mode of Action

It’s known that the compound can undergo reductive rearrangement at room temperature with hydrosilanes as the reducing agents . This process is catalyzed by the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3 . The resulting secondary amine products are generally formed in good yields .

Biochemical Pathways

Schiff bases are known to play roles in various biological processes, including enzymatic reactions and protein functions .

Result of Action

The compound’s ability to form schiff base compounds, some of which have antimicrobial properties , suggests it may exert antibacterial effects.

Action Environment

The action, efficacy, and stability of 4-Fluorobenzaldehyde oxime can be influenced by various environmental factors. For instance, the compound’s reductive rearrangement is catalyzed by B(C6F5)3 and occurs at room temperature . Therefore, temperature could be a key environmental factor influencing the compound’s action. Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action.

properties

IUPAC Name |

(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKSLWXDUJVTHE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588-95-4, 7304-35-0, 459-23-4 | |

| Record name | 4-Fluorobenzaldehyde oxime, Z- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-p-fluorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Fluorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzaldehyde oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4E5N38TPU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B7734134.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7734138.png)

![ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7734176.png)

![4-bromo-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B7734181.png)